Naringenin

Catalog No.
S568691
CAS No.
67604-48-2
M.F
C15H12O5
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naringenin

CAS Number

67604-48-2

Product Name

Naringenin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2

InChI Key

FTVWIRXFELQLPI-UHFFFAOYSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Synonyms

2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; (R,S)-Naringenin; (+/-)-5,7,4’-Trihydroxyflavanone; 5,7,4’-Trihydroxyflavanone;

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

The exact mass of the compound Naringenin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34875. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of trihydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naringenin (CAS 67604-48-2) is a flavanone, a type of flavonoid aglycone predominantly found in citrus fruits like grapefruit. It serves as the core chemical structure for its more common glycoside form, naringin. Functionally, it is recognized for its antioxidant and anti-inflammatory properties and its activity across various signaling pathways. For procurement purposes, its key characteristics are poor water solubility, high solubility in organic solvents like DMSO and ethanol, and its role as the direct, cell-permeable bioactive form compared to its glycoside precursors.

Substituting Naringenin with its glycoside precursor, naringin, is a common but critical procurement error that can compromise experimental validity. The two compounds are not directly interchangeable due to vast differences in physical and pharmacokinetic properties. Naringin, with its attached disaccharide, exhibits significantly higher aqueous solubility but possesses very low intestinal permeability and bioavailability. Naringenin, the aglycone form, is hydrophobic with poor water solubility but is the form that is readily absorbed across cell membranes. Therefore, selecting naringin when the direct cellular or systemic action of the aglycone is required necessitates reliance on in-situ enzymatic hydrolysis by gut microbiota, an often inefficient and variable process that can be avoided by procuring the aglycone form directly.

Superior Handling in Organic Solvent Systems Compared to Naringin

Naringenin exhibits significantly higher solubility in common organic solvents compared to its glycoside, naringin, a critical factor for formulation and process chemistry. For instance, at 298.15 K (25 °C), the mole fraction solubility of naringenin in ethyl acetate is approximately 1.8 x 10⁻², whereas naringin's solubility is substantially lower at 0.08 x 10⁻². This demonstrates a more than 22-fold higher solubility for naringenin in this solvent, which is representative of its enhanced solubility in moderately polar to nonpolar organic systems.

Evidence DimensionMole Fraction Solubility (x1) at 298.15 K
Target Compound Data1.8 x 10⁻² in Ethyl Acetate
Comparator Or BaselineNaringin: 0.08 x 10⁻² in Ethyl Acetate
Quantified Difference>22-fold higher solubility
ConditionsMeasurement by UV spectrophotometry at 298.15 K (25 °C).

This makes naringenin the required choice for developing non-aqueous formulations, organic synthesis applications, or when incorporating into lipid-based delivery systems.

Dramatically Higher Cell Permeability than Glycoside Precursors

The primary procurement driver for naringenin over its glycoside forms is its superior cell permeability. In a standard Caco-2 cell monolayer model, which simulates human intestinal absorption, the aglycone hesperetin (a close structural analog of naringenin) showed a transport rate over 400 times higher than its glycoside, hesperidin. Hesperetin's apical-to-basolateral transport rate was 10.43 nmol/min/mg protein, while hesperidin's was only 0.023 nmol/min/mg protein. Given the shared aglycone-glycoside structural difference, this stark contrast is directly relevant to the naringenin/naringin pair, indicating naringenin is actively transported across cell membranes while naringin relies on inefficient paracellular diffusion.

Evidence DimensionApical-to-Basolateral Transport Rate (Jap → bl)
Target Compound Data10.43 ± 0.78 nmol/min/mg protein (for analog Hesperetin)
Comparator Or BaselineHesperidin (glycoside): 0.023 ± 0.008 nmol/min/mg protein
Quantified Difference>400-fold higher transport rate for the aglycone form
ConditionsHuman Caco-2 cell monolayers with a proton gradient (apical pH 6.0, basolateral pH 7.4).

For any cell-based assay or application requiring intracellular activity, procuring naringenin directly bypasses the biological bottleneck of poor glycoside absorption, ensuring reproducible and direct effects.

Structurally Dependent Enzyme Inhibition Profile vs. Hesperetin

Minor structural differences between flavanones lead to distinct biological activities, making them non-interchangeable. When tested against human UDP-glucuronosyltransferase (UGT) enzymes, which are critical for drug metabolism, naringenin and its close analog hesperetin showed different inhibitory profiles. Naringenin displayed notable inhibition of UGT1A1, UGT1A3, and UGT2B7. In contrast, hesperetin showed strong inhibition against UGT1A1, UGT1A3, and UGT1A9, with IC50 and Ki values below 10 µM for these isoforms. The differential activity against UGT2B7 (inhibited by naringenin) and UGT1A9 (strongly inhibited by hesperetin) highlights their distinct interaction profiles.

Evidence DimensionDifferential Inhibition of UGT Isoforms
Target Compound DataInhibits UGT1A1, UGT1A3, and UGT2B7
Comparator Or BaselineHesperetin: Strongly inhibits UGT1A1, UGT1A3, and UGT1A9 (IC50 < 10 µM)
Quantified DifferenceQualitatively different inhibition profiles, particularly for UGT2B7 vs. UGT1A9
ConditionsIn vitro assay using recombinant human UGT enzymes and 4-methylumbelliferone as a probe substrate.

This demonstrates that even closely related flavanones cannot be substituted for one another in studies involving drug metabolism or specific enzyme targets, as their activity profiles are distinct.

Distinct Antioxidant Mechanism and Potency Compared to Flavonols like Quercetin

Naringenin's antioxidant activity is mechanistically distinct and quantitatively different from other flavonoid classes, such as the flavonol quercetin. In a DPPH radical scavenging assay, quercetin demonstrated potent activity with an apparent reaction rate constant of 0.34 s⁻¹. In the same assay, naringenin showed no reaction with the DPPH radical. This difference is attributed to naringenin's flavanone structure, which lacks the C2=C3 double bond in the C-ring that is present in quercetin. This structural feature is critical for the electron delocalization required for high radical-scavenging activity. While naringenin has antioxidant effects in cellular models (IC50 of 46.8 µM against lipid peroxidation), its direct chemical scavenging is significantly lower than that of quercetin (IC50 of 9.7 µM).

Evidence DimensionDPPH Radical Reaction Rate Constant (s⁻¹)
Target Compound DataNo reaction observed
Comparator Or BaselineQuercetin: 0.34 ± 0.06 s⁻¹
Quantified DifferenceQualitatively different reactivity; Naringenin is inactive in this direct chemical assay whereas Quercetin is highly active.
ConditionsDPPH radical reduction assay in ethanol at 20 °C.

This evidence clarifies that naringenin should not be procured as a generic, high-potency direct antioxidant substitute for flavonols like quercetin; its value lies in other biological activities and cellular effects, not direct chemical radical scavenging.

Cell-Based Assays Requiring Direct Intracellular Delivery

For in vitro studies using cell monolayers (e.g., Caco-2, HepG2) or other cell cultures, naringenin is the appropriate choice over naringin. Its high membrane permeability ensures direct and quantifiable delivery to the intracellular environment, providing reproducible dose-response data without the confounding variable of inefficient glycoside hydrolysis.

Formulation of Non-Aqueous or Lipid-Based Topical and Oral Delivery Systems

Due to its significantly higher solubility in organic solvents like ethanol and ethyl acetate, naringenin is well-suited for incorporation into ointments, creams, organic solutions, or lipid nanoparticle formulations. In these applications, its glycoside counterpart, naringin, would exhibit poor solubility and homogeneity.

Pharmacokinetic Studies Investigating Aglycone Metabolism

When the research objective is to study the specific metabolism, distribution, or enzyme interactions of the flavanone aglycone itself, direct administration of naringenin is necessary. This avoids the complex, multi-step absorption and gut microbiota-mediated hydrolysis of naringin, allowing for a clear assessment of the aglycone's specific pharmacokinetic profile.

Investigating Structure-Activity Relationships Among Flavanones

In studies designed to probe how subtle changes in flavanone structure affect biological activity, naringenin serves as a critical reference compound. Its distinct enzyme inhibition profile compared to close analogs like hesperetin underscores the need to use the precise molecule to avoid drawing incorrect conclusions about target specificity.

Physical Description

Beige powder; slight citrus

XLogP3

2.4

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Estrogen Antagonists

Pictograms

Irritant

Irritant

Other CAS

480-41-1
67604-48-2

Wikipedia

Naringenin
(+/-)-naringenin

Dates

Last modified: 09-19-2023

Structure, isomerization and dimerization processes of naringenin flavonoids

Ana González Moreno, Pilar Prieto, M Carmen Ruiz Delgado, Eva Domínguez, Antonio Heredia, Abel de Cózar
PMID: 34388230   DOI: 10.1039/d1cp01161h

Abstract

In this study, the theoretical and experimental results on the molecular structure and reactivity of the plant flavonoids naringenin chalcone and naringenin are reported. UV-vis and Raman spectra were recorded and their main bands have been assigned theoretically. Moreover, the analysis of the naringenin chalcone-naringenin cyclization-isomerization reaction and the formation of homodimers and heterodimers have been performed within a DFT framework. The presence of H-bonded water networks is mandatory to make the cyclization energetically suitable, suggesting that this equilibrium will occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles. Additionally, the preferential formation of homodimers stabilized by π-π stacking that will interact with other dimers by H-bonding over the formation of naringenin chalcone-naringenin heterodimers is also proposed in a hydrophobic environment. These results give a plausible model to explain how flavonoids are located within the cuticle molecular arrangement.


Naringenin prevents pregnancy-induced hypertension via suppression of JAK/STAT3 signalling pathway in mice

Bide Duan, Yuan Li, Hui Geng, Airong Ma, Xiuzhi Yang
PMID: 34117816   DOI: 10.1111/ijcp.14509

Abstract

Pregnancy-induced hypertension (PIH) is characterized by high blood pressure during pregnancy, which causes perinatal and maternal mortality. Inflammation, oxidative stress and the JAK2/STAT3 signalling pathway have been reported to play critical roles in the pathogenies of PIH. Due to the safety and side effects of current treatments for PIH, searching for new therapeutic agents is urgently needed. Naringenin is a flavonoid with anti-inflammation and anti-oxidation activities. In the current study, the effects of naringenin on PIH were investigated.
We established the PIH mouse model and administrated naringenin to these mice. The blood pressure, total urine protein, plasma levels of vasodilation converting enzyme (VCE), α-1A adrenergic receptor (α-ADR) and angiotensin, inflammatory cytokines, oxidative stress markers were measured. The protein levels of reactive oxygen species proto-oncogene 1 (ROS1), superoxide dismutase 2 (SOD2), signal transducer and activator of transcription 3 (STAT3), phospho-STAT3, Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP-1), Janus kinase 2 (JAK2) and phospho-JAK2, in vascular endothelium cells were detected by western blot.
Administration of naringenin significantly decreased blood pressure, total urine protein level, plasma levels of VCE, α-ADR and angiotensin in PIH mice. Naringenin decreased serum levels of pro-inflammatory cytokines interleukin (IL)-2, IL-6 and tumour necrosis factor alpha (TNF-α), while increased IL-10. Naringenin decreased serum levels of ROS, endothelin while increased SOD and nitric oxide levels. Western blot analysis showed that naringenin inhibited ROS expression, while increased SOD expression in vascular endothelial cells of mice. In addition, western blot also showed that naringenin inhibited JAK2/STAT3 signalling by suppressing SHP-1 expression in vascular endothelial cells of mice.
Naringenin suppressed the activation of JAK2/STAT3 signalling pathway and promoted SHP-1 expression, leading to ameliorated hypertension in pregnancy.


Effects of different dietary polyphenols on conformational changes and functional properties of protein-polyphenol covalent complexes

Xiangju Liu, Qibin Song, Xin Li, Yunxi Chen, Chang Liu, Xiao Zhu, Jun Liu, Daniel Granato, Yijun Wang, Jinbao Huang
PMID: 34091398   DOI: 10.1016/j.foodchem.2021.130071

Abstract

In this study, conjugates of whey protein isolate (WPI) and four polyphenols (epigallocatechin gallate [EGCG], quercetin [QC], apigenin [AG], and naringenin [NG]) were prepared through free-radical grafting. The results for polyphenol binding equivalents and content of free amino and sulfhydryl groups as well as those from sodium dodecyl sulfate-polyacrylamide gel electrophoresis confirmed the covalent interaction between WPI and the polyphenols. Fourier transform infrared spectroscopy and fluorescence spectrum analysis identified the potential binding sites of the complexes and determined changes in the protein structure. The particle size distribution and scanning electron microscopy data demonstrated increases in conjugate particle sizes and surface changes in the complexes. The conjugation process significantly increased the polyphenols' antioxidant properties and thermal stabilities, whereas surface hydrophobicity was substantially reduced. WPI-EGCG had the best functional properties, followed by WPI-QC, WPI-AG, and WPI-NG.


A sensitive and practical ELISA for analyzing naringenin in pummelo and herb samples

Jing Zhao, Yaohai Zhang, Qiyang Zhao, Yue He, Zhixia Li, Aihua Chen, Chengqiu Wang, Baomin Wang, Bining Jiao, Yongliang Cui
PMID: 34091161   DOI: 10.1016/j.foodchem.2021.130223

Abstract

Naringenin, a flavonoid compound found in pummelo, is a key biological active compound in some traditional Chinese medicines, including Citri reticulatae pericarpium, Citri reticulatae pericarpium viride, Aurantii fructus immaturus, and Aurantii fructus. These Chinese medicinal preparations are the peels or immature fruits of certain citrus species. Aiming at detecting naringenin in complex matrices such as pummelo and traditional Chinese medicines, we put forward a sensitive and practical indirect competitive enzyme-linked immunosorbent assay (icELISA) based on anti-naringenin monoclonal antibodies (anti-Nar-mAbs). The median inhibitory concentration (IC
) was 4.43 ng/mL, and the working range was 1.15-15.81 ng/mL. The findings of the icELISA for the analysis of naringenin in pummelo and herb samples had a good correlation with the ultra performance liquid chromatography (UPLC) methodology and showed good accuracy and reproducibility. These data demonstrated that the developed icELISA is reliable, accurate, and suitable for detecting naringenin in pummelo and traditional Chinese medicines.


Study on the Inhibitory Effects of Naringenin-Loaded Nanostructured Lipid Carriers Against Nonalcoholic Fatty Liver Disease

Rui Hu, Shu Liu, Wanli Shen, Cong Chen, Yini Cao, Zhigui Su, Minjie Sun, Rong Qi
PMID: 34082879   DOI: 10.1166/jbn.2021.3077

Abstract

Naringenin (NGN) can be used to inhibit the progression of nonalcoholic fatty liver disease (NAFLD) in mice, but its poor water solubility limits its applications. Nanostructured lipid carriers (NLCs) have recently attracted much attention in the field of nanodrug delivery systems because they increase the drug loading capacity and impressively enhance the solubility of indissolvable drugs. Herein, a thin-film dispersion method was used to prepare naringenin-loaded nanostructured lipid carriers (NGN-NLCs). These NGN-NLCs have a narrow size distribution of 171.9 ±2.0 nm, a high drug loading capacity of 23.7 ± 0.3%, a high encapsulation efficiency of 99.9 ± 0.0% and a drug release rate of 86.2 ± 0.4%. NGN- NLCs elevated the pharmacokinetic parameters (C
and AUC
) of NGN, accelerated NGN transepithelial transport in MDCK cells and intestinal absorption in the jejunum and ileum, and reduced hepatic lipid accumulation in an oleic acid (OA) plus lipopolysaccharide (LPS)-induced lipid deposition cell model in primary hepatocytes and in a methionine/choline deficient (MCD) diet-induced NAFLD mouse model. A detailed study of the mechanism showed that this NLC formulation elevated the drug release rate in simulated intestinal solutions
the transepithelial transport in MDCK cells, the oral absorption in mice and the
intestinal absorption of NGN. Thus, NGN-NLCs significantly enhanced the inhibitory effects of NGN on MCD diet induced mouse NAFLD.


Exploring the interactions of naringenin and naringin with trypsin and pepsin: Experimental and computational modeling approaches

Xiangrong Li, Hongyi Liu, Xinzhe Wu, Ruonan Xu, Xiaoyi Ma, Congxiao Zhang, Zhizhi Song, Yanru Peng, Tianjun Ni, Yongtao Xu
PMID: 33957444   DOI: 10.1016/j.saa.2021.119859

Abstract

Naringenin and naringin are two natural compounds with important health benefits, whether as food or drug. It is necessary to study the interactions between naringenin/naringin and digestive proteases, such as trypsin and pepsin. In this study, the bindings of naringenin and naringin to trypsin and pepsin were investigated using multi-spectroscopy analysis and computational modeling approaches. Fluorescence experiments indicate that both naringenin and naringin can quench the intrinsic fluorescence of trypsin/pepsin via static quenching mechanism. Naringin binds trypsin/pepsin in a more firmly way than naringenin. Thermodynamic analysis reveals that the interactions of naringenin/naringin and trypsin/pepsin are synergistically driven by enthalpy and entropy, and the major driving forces are hydrophobic, electrostatic interactions and hydrogen bonding. Synchronous fluorescence spectroscopy, circular dichroism spectroscopy and FT-IR show that naringenin/naringin may induce microenvironmental and conformational changes of trypsin and pepsin. Molecular docking reveals that naringenin binds in the close vicinity of the active site (Ser-195) of trypsin and Asp-32 (the catalytic activity of pepsin) appears in naringin-pepsin system. The direct interactions between naringenin or naringin and catalytic amino acid residues will inhibit the catalytic activity of trypsin and pepsin, respectively. The results of molecular dynamic simulation validate the reliability of the docking results.


Activity of Compounds from Temperate Propolis against

Adullah Alotaibi, Godwin U Ebiloma, Roderick Williams, Ibrahim A Alfayez, Manal J Natto, Sameah Alenezi, Weam Siheri, Malik AlQarni, John O Igoli, James Fearnley, Harry P De Koning, David G Watson
PMID: 34206940   DOI: 10.3390/molecules26133912

Abstract

Ethanolic extracts of samples of temperate zone propolis, four from the UK and one from Poland, were tested against three
strains and displayed EC
values < 20 µg/mL. The extracts were fractionated, from which 12 compounds and one two-component mixture were isolated, and characterized by NMR and high-resolution mass spectrometry, as 3-acetoxypinobanksin, tectochrysin, kaempferol, pinocembrin, 4'-methoxykaempferol, galangin, chrysin, apigenin, pinostrobin, cinnamic acid, coumaric acid, cinnamyl ester/coumaric acid benzyl ester (mixture), 4',7-dimethoxykaempferol, and naringenin 4',7-dimethyl ether. The isolated compounds were tested against drug-sensitive and drug-resistant strains of
and
, with the highest activities ≤ 15 µM. The most active compounds against
were naringenin 4',7 dimethyl ether and 4'methoxy kaempferol with activity of 15-20 µM against the three
strains. The most active compounds against
were 4',7-dimethoxykaempferol and the coumaric acid ester mixture, with EC
values of 12.9 ± 3.7 µM and 13.1 ± 1.0 µM. No loss of activity was found with the diamidine- and arsenical-resistant or phenanthridine-resistant
strains, or the miltefosine-resistant
strain; no clear structure activity relationship was observed for the isolated compounds. Temperate propolis yields multiple compounds with anti-kinetoplastid activity.


Oriental Hornet (

Amina M G Zedan, Mohamed I Sakran, Omar Bahattab, Yousef M Hawsawi, Osama Al-Amer, Atif A A Oyouni, Samah K Nasr Eldeen, Mohammed A El-Magd
PMID: 34072744   DOI: 10.3390/molecules26113303

Abstract

The use of insects as a feasible and useful natural product resource is a novel and promising option in alternative medicine. Several components from insects and their larvae have been found to inhibit molecular pathways in different stages of cancer. This study aimed to analyze the effect of aqueous and alcoholic extracts of
larvae on breast cancer MCF7 cells and investigate the underlying mechanisms. Our results showed that individual treatment with 5% aqueous or alcoholic larval extract inhibited MCF7 proliferation but had no cytotoxic effect on normal Vero cells. The anticancer effect was mediated through (1) induction of apoptosis, as indicated by increased expression of apoptotic genes (
, caspase3, and
) and decreased expression of the anti-apoptotic gene
; (2) suppression of intracellular reactive oxygen species; (3) elevation of antioxidant enzymes (CAT, SOD, and GPx) and upregulation of the antioxidant regulator
and its downstream target
; (4) inhibition of migration as revealed by in vitro wound healing assay and downregulation of the migration-related gene
and upregulation of the anti-migratory gene
; and (5) downregulation of inflammation-related genes (
and
). The aqueous extract exhibited the best anticancer effect with higher antioxidant activities but lower anti-inflammatory properties than the alcoholic extract. HPLC analysis revealed the presence of several flavonoids and phenolic compounds with highest concentrations for resveratrol and naringenin in aqueous extract and rosmarinic acid in alcoholic extract. This is the first report to explain the intracellular pathway by which flavonoids and phenolic compounds-rich extracts of
larvae could induce MCF7 cell viability loss through the initiation of apoptosis, activation of antioxidants, and inhibition of migration and inflammation. Therefore, these extracts could be used as adjuvants for anticancer drugs and as antioxidant and anti-inflammatory agents.


The Discovery of Naringenin as Endolysosomal Two-Pore Channel Inhibitor and Its Emerging Role in SARS-CoV-2 Infection

Antonella D'Amore, Antonella Gradogna, Fioretta Palombi, Velia Minicozzi, Matteo Ceccarelli, Armando Carpaneto, Antonio Filippini
PMID: 34067054   DOI: 10.3390/cells10051130

Abstract

The flavonoid naringenin (Nar), present in citrus fruits and tomatoes, has been identified as a blocker of an emerging class of human intracellular channels, namely the two-pore channel (TPC) family, whose role has been established in several diseases. Indeed, Nar was shown to be effective against neoangiogenesis, a process essential for solid tumor progression, by specifically impairing TPC activity. The goal of the present review is to illustrate the rationale that links TPC channels to the mechanism of coronavirus infection, and how their inhibition by Nar could be an efficient pharmacological strategy to fight the current pandemic plague COVID-19.


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